Fosinoprilat - 95399-71-6

Fosinoprilat

Catalog Number: EVT-268663
CAS Number: 95399-71-6
Molecular Formula: C23H34NO5P
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosinoprilat is the pharmacologically active metabolite of the prodrug Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. [, ] It acts as a potent ACE inhibitor, primarily studied for its role in blood pressure regulation. [, ] Unlike other ACE inhibitors, Fosinoprilat is distinguished by its dual elimination pathway through both the liver and kidneys. [, ] This characteristic makes it particularly relevant for research in patients with impaired renal or hepatic function. [, ]

Molecular Structure Analysis
  • ACE Inhibition in Specific Tissues: Studies investigate the selectivity of Fosinoprilat in inhibiting ACE in various tissues like the lung, kidney, and heart. [, ] This research explores the potential for developing tissue-specific ACE inhibitors.
  • Interaction with the Sympathetic Nervous System: Research suggests Fosinoprilat may modulate neuronal catecholamine uptake by peripheral nerves, potentially contributing to its antihypertensive and cardioprotective effects. []
  • Inhibition of Leukotriene B4 Synthesis: Fosinoprilat has been shown to inhibit the synthesis of Leukotriene B4 in neutrophils, both in vitro and in vivo. [] This finding opens avenues for researching its potential in inflammatory conditions.
  • Downregulation of Toll-Like Receptor 4: Fosinoprilat has been shown to downregulate the expression of Toll-like receptor 4 (TLR4) in lipopolysaccharide-activated human leucocythemia monocytic series cells. [] This finding suggests its potential application in modulating inflammatory responses mediated by TLR4.

Other Research Areas:

  • Inhibition of Aminopeptidase P: Fosinoprilat can also inhibit Aminopeptidase P, an enzyme involved in peptide metabolism. [] This finding prompts further research into its potential effects and side effects.
  • Comparative Pharmacology: Studies compare the pharmacokinetics and pharmacodynamics of Fosinoprilat in different populations, such as Chinese and white subjects. [] This helps understand potential ethnic variations in drug response.
  • Entomological Research: Research on insects like houseflies and mosquitoes has revealed the presence of ACE-like peptidases. [, , ] Studies using Fosinoprilat and other ACE inhibitors help understand the evolutionary conservation of ACE and its potential as a target for insecticide development. [, , ]
Mechanism of Action

Fosinoprilat specifically and competitively inhibits ACE, preventing the conversion of Angiotensin I to Angiotensin II. [, ] This inhibition results in diminished vasopressor activity and a reduction in blood pressure. [, ] Additionally, by reducing Angiotensin II levels, Fosinoprilat also decreases aldosterone secretion by the adrenal cortex. [] This leads to decreased sodium retention and increased water outflow. []

Physical and Chemical Properties Analysis

Fosinoprilat exhibits low lipophilicity and, at physiological pH, behaves as a strong acid due to the complete ionization of its carboxyl groups. [] Its dual elimination pathway is attributed to its molecular properties, allowing for both renal and hepatic excretion. [, ] These properties make it a valuable subject for research in patients with renal or hepatic impairment. [, ]

Applications

Cardiovascular Research:

  • Hypertension: Fosinoprilat effectively reduces blood pressure in various animal models and human subjects with hypertension. [, , , ] Research focuses on understanding its efficacy and comparing it with other antihypertensive agents. [, ]
  • Congestive Heart Failure: Fosinoprilat shows promising effects in managing congestive heart failure. [, , ] Research investigates its impact on hemodynamics, cardiac function, and its potential benefits in patients with concurrent renal insufficiency. [, ]
  • Myocardial Infarction: Studies suggest potential benefits of Fosinoprilat in improving outcomes after myocardial infarction. [, ]

Renal Function Research:

  • Renal Insufficiency: Fosinoprilat’s dual elimination pathway makes it particularly relevant for patients with renal impairment. [, ] Research focuses on understanding its pharmacokinetics and effectiveness in this population. [, ]
  • Nephroprotection: Research suggests potential nephroprotective effects of Fosinoprilat, especially in the context of hypertension and diabetes. [, ]
Future Directions
  • Development of Domain-Specific ACE Inhibitors: Designing inhibitors that selectively target either the N or C domain of ACE could lead to more targeted therapies with fewer side effects. [, ]
  • Exploration of Tissue-Specific ACE Inhibition: Further research is needed to understand the precise mechanisms and therapeutic potential of selective ACE inhibition in different tissues. [, ]
  • Investigating the Role of Fosinoprilat in Inflammatory Conditions: Further investigation is warranted to explore the potential therapeutic applications of Fosinoprilat in conditions involving TLR4 and Leukotriene B4 pathways. [, ]
  • Development of Mosquito-Specific Inhibitors: Structural studies of insect ACEs like AnoACE2 could facilitate the design of potent and selective mosquitocide compounds, offering new tools to combat mosquito-borne diseases. []

Fosinopril

  • Compound Description: Fosinopril is an ester prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fosinoprilat. [, , , , , , , , , , , , , , , , , ] Unlike fosinoprilat, fosinopril requires enzymatic activation to exert its pharmacological effects. [, , , , ]
  • Relevance: Fosinopril is the prodrug of fosinoprilat, meaning fosinoprilat is generated within the body after administration of fosinopril. [, , , , , , , , , , , , , , , , , ] Understanding the conversion process and pharmacokinetic properties of both compounds is crucial for optimizing fosinoprilat therapy.

Enalaprilat

  • Relevance: Enalaprilat serves as a comparative ACE inhibitor in many studies involving fosinoprilat, highlighting the differences in pharmacokinetic profiles and potential advantages of fosinoprilat in specific patient populations, such as those with renal impairment. [, , , , , ]

Lisinopril

  • Compound Description: Lisinopril is a long-acting ACE inhibitor that, unlike fosinoprilat, does not require metabolic activation as it is administered in its active form. [, , , , , ] Similar to enalaprilat, lisinopril relies mainly on renal elimination. [, , , , ]
  • Relevance: Lisinopril, like enalaprilat, is often compared with fosinoprilat in studies investigating ACE inhibition, particularly regarding pharmacokinetic properties in the context of renal insufficiency. [, , , , , ] This comparison underscores the advantageous dual elimination pathway of fosinoprilat.

Captopril

  • Compound Description: Captopril is a short-acting ACE inhibitor, structurally distinct from fosinoprilat, being the first clinically approved ACE inhibitor. [, , , , , ] Unlike fosinoprilat, captopril is administered in its active form. [, , , , ]
  • Relevance: Captopril, alongside other ACE inhibitors like enalaprilat, provides a comparative basis for understanding the pharmacological properties of fosinoprilat. [, , , , , ] Studies often utilize captopril as a reference compound to assess the relative potency, selectivity, and duration of action of fosinoprilat.

Omapatrilat

  • Compound Description: Omapatrilat is a dual inhibitor of ACE and neutral endopeptidase (NEP), unlike fosinoprilat, which selectively inhibits ACE. [, , ] This dual action contributes to its broader spectrum of cardiovascular effects. [, , ]
  • Relevance: Omapatrilat serves as a valuable comparator to fosinoprilat in understanding the specific contributions of ACE and NEP inhibition to cardiovascular and renal effects. [, , ] Research often contrasts these compounds to elucidate the distinct roles of these enzymes and their therapeutic implications.

Zaleplon

  • Compound Description: Zaleplon is a nonbenzodiazepine hypnotic drug primarily used to treat insomnia. [] It is structurally unrelated to fosinoprilat and acts on different molecular targets. []
  • Relevance: Zaleplon is employed as an internal standard in a liquid chromatography-mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of fosinopril and fosinoprilat in human plasma. []

Rebamipide

  • Compound Description: Rebamipide is a mucosal protective agent used for treating gastric ulcers. [] Structurally distinct from fosinoprilat, it exerts its effects through mechanisms unrelated to ACE inhibition. []
  • Relevance: Similar to zaleplon, rebamipide functions as an internal standard in an LC-MS/MS method designed to measure plasma concentrations of fosinoprilat. []

Benazepril hydrochloride

  • Compound Description: Benazepril hydrochloride is the hydrochloride salt form of benazepril, an ACE inhibitor prodrug similar to fosinopril. [, , ] It is metabolized to its active form, benazeprilat, which directly inhibits ACE. [, , ]
  • Relevance: Benazepril hydrochloride serves as an internal standard in a sensitive LC-MS/MS method developed for the bioanalysis of fosinoprilat from human plasma. [] Its similar properties to fosinopril make it suitable for comparative analysis.

Hydrochlorothiazide (HCTZ)

  • Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used in combination with ACE inhibitors like fosinoprilat to enhance their antihypertensive effects. [, ] It acts by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney. [, ]
  • Relevance: HCTZ is often co-administered with fosinoprilat in clinical settings for the treatment of hypertension. [, ] Studies investigate the pharmacokinetic interactions between these two drugs to ensure their safe and effective combined use.

N-acetyl-seryl-aspartyl-lysyl-prolyl (AcSDKP)

  • Compound Description: AcSDKP is a naturally occurring tetrapeptide and a negative regulator of hematopoiesis. [] It is a substrate for the N-domain of ACE, the same domain responsible for angiotensin I conversion. [, ]
  • Relevance: AcSDKP is used to investigate the domain selectivity of ACE inhibitors. [, ] Studies utilize AcSDKP hydrolysis to assess whether an ACE inhibitor preferentially targets the N-domain or exhibits non-selective inhibition of both ACE domains.

Benzoylglycyl-histidyl-leucine

  • Compound Description: Benzoylglycyl-histidyl-leucine is a synthetic substrate specifically cleaved by the C-domain of ACE, particularly under high-salt conditions. [] It is commonly used to study the enzymatic activity and domain selectivity of ACE inhibitors.
  • Relevance: Benzoylglycyl-histidyl-leucine helps determine if an ACE inhibitor shows preferential inhibition towards the C-domain or acts non-selectively on both domains of ACE. [] This substrate allows for a more precise understanding of an inhibitor's mechanism of action and potential therapeutic implications.

Properties

CAS Number

95399-71-6

Product Name

Fosinoprilat

IUPAC Name

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H34NO5P

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1

InChI Key

WOIWWYDXDVSWAZ-RTWAWAEBSA-N

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

fosfenopril
fosinoprilat
fosinoprilic acid
SQ 27519
SQ-27,519
SQ-27519

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.